Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate is an organic compound with a complex structure that includes a chloro and fluoro-substituted phenyl ring attached to a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-chloro-2-fluorophenylacetic acid. This intermediate is then subjected to esterification with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The compound’s effects are primarily due to its ability to undergo various chemical transformations, which can modulate biological pathways. For instance, its ester group can be hydrolyzed to release active carboxylic acids, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
- Ethyl 4-chloro-2-fluorophenylacetate
- 4-chloro-2-fluorobenzenemethanol
- Ethyl 4-chloro-2-fluorophenylcarbamate
Comparison: Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate is unique due to its hexanoate ester moiety, which imparts distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFO3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(15)9-12(11)16/h7-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPWTTDVCADHBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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